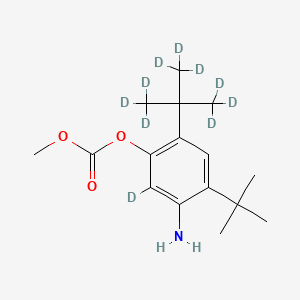
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is a deuterated derivative of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 typically involves the introduction of deuterium into the parent compound, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent introduction of deuterium. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学研究应用
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s stability and reactivity, leading to different kinetic isotope effects. This can affect the rate of chemical reactions and the formation of intermediates, providing valuable insights into reaction mechanisms and molecular interactions.
相似化合物的比较
Similar Compounds
5-Amino-2,4-di-tert-butylphenyl methyl carbonate: The non-deuterated parent compound.
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Another derivative used in similar applications.
Uniqueness
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is unique due to the presence of deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research.
属性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
289.44 g/mol |
IUPAC 名称 |
[3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3,9D |
InChI 键 |
NEMQZDZEKFZZJT-RUYWXRBOSA-N |
手性 SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


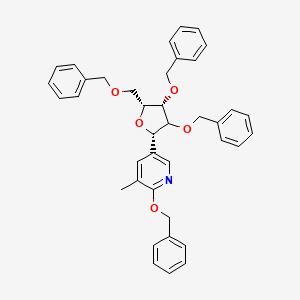
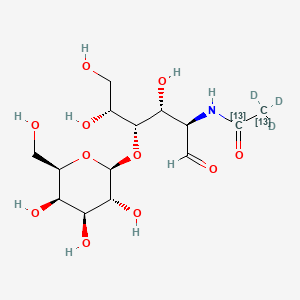
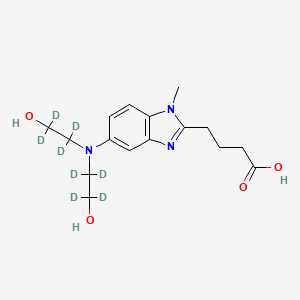
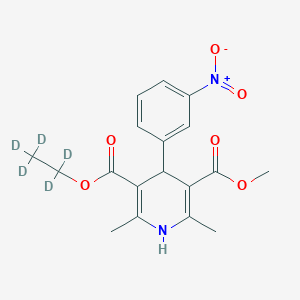
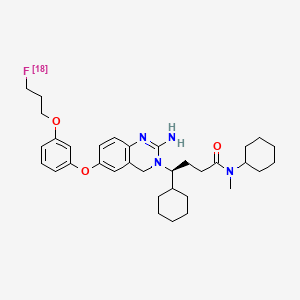

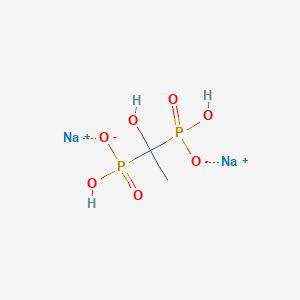
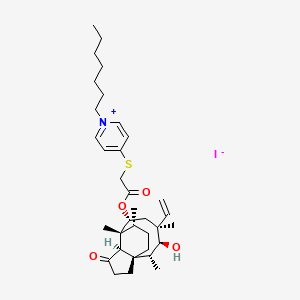

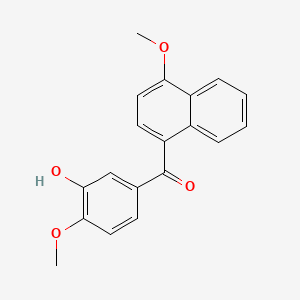
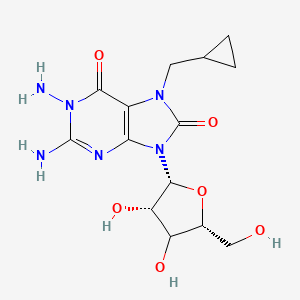

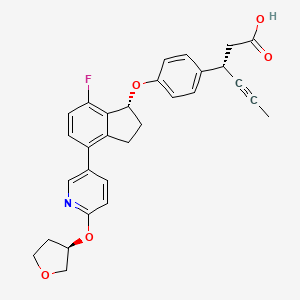
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
